Ethyl 2-(chloromethyl)-5-methylnicotinate
Overview
Description
Ethyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of 5-methylnicotinic acid. The process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phase-transfer catalysis to enhance the reaction rate and yield. The process involves the use of a quaternary ammonium salt as a phase-transfer catalyst to facilitate the transfer of the chloromethylating agent into the organic phase where the reaction occurs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(chloromethyl)-5-methylnicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of nicotinic alcohol derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of enzyme activity.
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-5-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(Chloromethyl)-5-methylnicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRIFBWBLEBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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